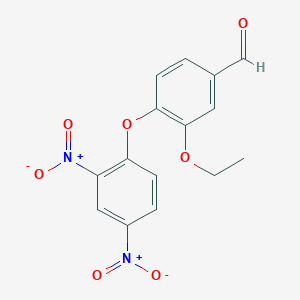

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

描述

属性

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O7/c1-2-23-15-7-10(9-18)3-5-14(15)24-13-6-4-11(16(19)20)8-12(13)17(21)22/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWULEGGQGLJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of anhydrous potassium carbonate and dichloromethane. The reaction is carried out at room temperature for 2-3 hours . Another method involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

化学反应分析

Types of Reactions

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzoic acid.

Reduction: 4-(2,4-Diaminophenoxy)-3-ethoxybenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Analytical Chemistry Applications

The compound has been utilized as an analytical reagent for the spectroscopic determination of various metal ions and organic compounds. Its derivatives have shown effectiveness in:

- Metal Ion Detection : The compound's derivatives can be used to detect metal ions in environmental and pharmaceutical samples. For instance, hydrazone derivatives derived from similar structures have been employed for the spectrophotometric determination of metal ions such as Zn(II) and Ni(II) in diverse matrices including drinking water and industrial samples .

- Acid-Base Indicator : 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde has demonstrated potential as an acid-base indicator. Studies have shown that synthesized derivatives exhibit sharp color changes in response to pH variations, making them suitable for titrimetric analyses. They were validated against conventional indicators like phenolphthalein and methyl orange .

Data Table: Analytical Applications

| Application Type | Methodology | Sample Type | Result/Outcome |

|---|---|---|---|

| Metal Ion Detection | Spectrophotometry | Environmental samples | Effective detection limits achieved |

| Acid-Base Indicator | Titration | Pharmaceutical formulations | Comparable performance to standard indicators |

Medicinal Chemistry Applications

In medicinal chemistry, the compound has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for antimicrobial activity against various pathogens. Some studies indicate that these compounds possess significant inhibitory effects against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

- Anti-Cancer Properties : The compound has also been investigated for its anti-cancer properties. Research has indicated that certain derivatives can inhibit the proliferation of cancer cell lines, potentially serving as lead compounds in cancer therapy development .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of synthesized derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The results showed that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Materials Science Applications

In materials science, this compound is being explored for its role in polymer chemistry:

- Polymerization Initiators : The compound has been utilized as a polymerization initiator in the synthesis of novel polymers with specific functional properties. These polymers have applications in drug delivery systems and other biomedical applications due to their biocompatibility and responsiveness to stimuli .

Data Table: Polymerization Applications

| Polymer Type | Initiator Used | Application Area | Key Characteristics |

|---|---|---|---|

| Self-immolative Polymers | This compound | Drug delivery systems | Stimuli-responsive behavior |

| Biodegradable Polymers | Various derivatives | Biomedical applications | Enhanced biocompatibility |

作用机制

The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of nitro groups suggests potential involvement in redox reactions and interactions with thiol-containing proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at the 3- and 4-positions of the benzaldehyde core. Key comparisons include:

Substituent Variations and Physicochemical Properties

Notes:

- Electron-withdrawing vs. electron-donating groups: The 2,4-dinitrophenoxy group increases electrophilicity at the aldehyde, making it reactive toward nucleophiles like amines (e.g., reductive amination in ) .

- Alkoxy chain length : Ethoxy (C₂H₅O) vs. methoxy (CH₃O) substituents affect solubility; ethoxy derivatives are typically more lipophilic .

生物活性

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is an organic compound characterized by its unique structure, which includes both dinitrophenoxy and ethoxy functional groups. Its molecular formula is , with a molecular weight of approximately 332.27 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Synthesis

The compound features an aromatic structure with a benzaldehyde moiety, contributing to its reactivity. The synthesis of this compound typically involves several steps that include the use of readily available precursors. Characterization methods such as FTIR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm its structure and purity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study reported an inhibition rate of 75.3% against thioredoxin reductase (TrxR) at a concentration of 100 µM, suggesting its potential role in mitigating oxidative stress.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains. For instance, derivatives of similar compounds have shown minimum inhibitory concentrations (MIC) that suggest potential applications in combating resistant bacterial infections .

The biological effects of this compound can be attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in oxidative stress pathways or microbial resistance mechanisms .

Case Study 1: Antioxidant Evaluation

In a controlled study, the antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and ABTS assays. Results demonstrated a strong correlation between the concentration of the compound and its ability to scavenge free radicals.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds derived from this compound. The results indicated that these derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

Comparative Analysis

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C15H12N2O7 | Contains dinitro and ethoxy groups | Antioxidant, antimicrobial |

| 4-Ethoxybenzaldehyde | C9H10O2 | Simpler structure without nitro groups | Limited biological activity |

| 4-(Nitrophenoxy)-3-methoxybenzaldehyde | C16H15N2O5 | Contains a single nitro group | Varies; less potent than dinitro derivatives |

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde, and how can intermediates be characterized?

- Methodology : Adapt protocols for analogous benzaldehyde derivatives. For example, nucleophilic aromatic substitution can introduce the 2,4-dinitrophenoxy group to a pre-functionalized benzaldehyde. Use 3-ethoxy-4-hydroxybenzaldehyde as a precursor, reacting with 1-chloro-2,4-dinitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor progress via TLC and purify via column chromatography. Characterize intermediates using 1H/13C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons for ethoxy and nitro groups) .

Q. How can purity and stability of this compound be assessed under varying storage conditions?

- Methodology : Perform accelerated stability studies by storing samples at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation via HPLC with UV detection (λ = 254 nm for nitroaromatic absorbance). Compare retention times and peak areas to fresh samples. For purity, use differential scanning calorimetry (DSC) to check melting point consistency and FTIR to detect hydrolytic byproducts (e.g., carboxylic acids from aldehyde oxidation) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the introduction of the 2,4-dinitrophenoxy group?

- Methodology : Competing nitration or over-substitution can occur due to the electrophilic nature of nitro groups. Optimize reaction stoichiometry (1:1 molar ratio of precursor to 1-chloro-2,4-dinitrobenzene) and use inert atmospheres to prevent oxidation. Add catalytic tetrabutylammonium bromide (TBAB) to enhance reactivity in polar aprotic solvents like DMF. Post-reaction, quench with ice water to precipitate impurities and isolate the product via vacuum filtration .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack. Analyze Fukui indices to identify reactive sites. Compare with experimental results, such as hydrolysis rates in basic aqueous solutions. Pair with kinetic studies (e.g., UV-Vis monitoring of nitro group reduction) to validate computational predictions .

Q. What spectroscopic techniques resolve ambiguities in distinguishing nitro and ethoxy group orientations?

- Methodology : Use NOESY NMR to probe spatial proximity between ethoxy methyl protons and adjacent aromatic protons. For nitro groups, IR spectroscopy (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1340 cm⁻¹) confirms their presence. X-ray crystallography provides definitive structural assignment if single crystals are obtainable (e.g., slow evaporation from ethanol/water mixtures) .

Data Analysis and Contradiction Resolution

Q. How should conflicting solubility data in polar vs. non-polar solvents be interpreted?

- Methodology : The compound’s solubility is influenced by nitro groups (polar) and ethoxy/benzaldehyde (moderately non-polar). Test solubility systematically in solvents like DMSO (high polarity), ethyl acetate (medium), and hexane (low). Use Hansen solubility parameters to correlate results. If discrepancies persist, assess crystallinity via powder XRD, as amorphous forms may exhibit anomalous solubility .

Q. What steps validate biological activity data when assay results conflict with computational predictions?

- Methodology : Replicate enzyme inhibition assays (e.g., acetylcholinesterase) under standardized conditions (pH 7.4, 37°C). Compare IC₅₀ values with docking simulations (AutoDock Vina) to check binding affinity correlations. If mismatched, evaluate protonation states of the aldehyde/nitro groups at physiological pH using pKa predictions (MarvinSketch) .

Experimental Design

Q. How to design a kinetic study for the compound’s degradation under UV light?

- Methodology : Expose solutions in quartz cuvettes to UV-C (254 nm) and sample at intervals (0, 15, 30, 60 min). Analyze degradation via LC-MS to identify photoproducts (e.g., nitroso or amine derivatives). Use actinometry to quantify photon flux and calculate quantum yields. Control temperature and oxygen levels to isolate photolytic pathways .

Q. What in silico tools predict metabolite formation in mammalian liver microsomes?

- Methodology : Use software like Schrödinger’s MetaSite to simulate Phase I metabolism (e.g., aldehyde oxidation to carboxylic acid, nitro reduction to amine). Validate with in vitro microsomal assays (human liver S9 fraction) and UPLC-QTOF analysis. Correlate predicted and observed metabolites to refine computational models .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。